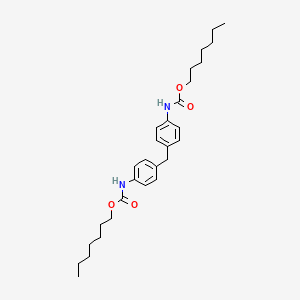
Diheptyl (methanediyldibenzene-4,1-diyl)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its heptyloxycarbonyl and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of heptyloxybenzoic acid with appropriate amines and phenyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)benzoic acid: Shares the heptyloxy group but differs in overall structure and reactivity.
Phenylboronic acid: Contains a phenyl group and is used in similar synthetic applications but has different functional groups and properties.
Uniqueness
HEPTYL N-{4-[(4-{[(HEPTYLOXY)CARBONYL]AMINO}PHENYL)METHYL]PHENYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C29H42N2O4 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
heptyl N-[4-[[4-(heptoxycarbonylamino)phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C29H42N2O4/c1-3-5-7-9-11-21-34-28(32)30-26-17-13-24(14-18-26)23-25-15-19-27(20-16-25)31-29(33)35-22-12-10-8-6-4-2/h13-20H,3-12,21-23H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
MACOYWQHJGCSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















